molecular formula C16H14BrCl2NO4S B2692327 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide CAS No. 339275-78-4

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide

Cat. No.: B2692327
CAS No.: 339275-78-4
M. Wt: 467.16
InChI Key: ZMWOWJYCJFEXHO-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-hydroxy-2-methylpropanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxides.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone
  • 3-[(4-bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone
  • 3-[(4-bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone

Uniqueness

Compared to similar compounds, 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2NO4S/c1-16(22,9-25(23,24)12-5-2-10(17)3-6-12)15(21)20-14-7-4-11(18)8-13(14)19/h2-8,22H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWOWJYCJFEXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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